3-Chloro-5-fluoropyridin-2-amine

Halogenated Pyridine Building Block Purity

This halogenated 2-aminopyridine is a critical building block for drug discovery and agrochemical lead optimization. The unique 3-chloro-5-fluoro pattern provides a distinct electronic and steric profile that cannot be replicated by regioisomers, enabling precise SAR studies and reliable cross-coupling reactions. Supplied as a solid with ≥97% purity for accurate parallel synthesis. Ideal for programs where halogen positioning is key to target engagement and ADME.

Molecular Formula C5H4ClFN2
Molecular Weight 146.549
CAS No. 1214330-79-6
Cat. No. B567862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoropyridin-2-amine
CAS1214330-79-6
Molecular FormulaC5H4ClFN2
Molecular Weight146.549
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)N)F
InChIInChI=1S/C5H4ClFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
InChIKeyHVVNWZGOQUAJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-fluoropyridin-2-amine (CAS 1214330-79-6) Procurement & Technical Baseline Guide


3-Chloro-5-fluoropyridin-2-amine (also known as 2-amino-3-chloro-5-fluoropyridine) is a halogenated 2-aminopyridine derivative with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol . This compound serves primarily as a key synthetic intermediate or building block in medicinal and agrochemical research, rather than as a final bioactive agent itself . Its substitution pattern—chlorine at the 3-position and fluorine at the 5-position of the pyridine ring—provides a unique electronic and steric profile that can be leveraged in cross-coupling reactions or to fine-tune the properties of derived drug candidates.

Why Generic 2-Aminopyridine Substitution Fails for 3-Chloro-5-fluoropyridin-2-amine in Advanced Synthesis


Simple substitution of 3-Chloro-5-fluoropyridin-2-amine with other 2-aminopyridine analogs (e.g., 2-amino-3,5-dichloropyridine or 2-amino-5-chloro-3-fluoropyridine) is not straightforward. The precise positioning of the chlorine and fluorine atoms critically alters the electronic density of the pyridine ring, affecting both the nucleophilicity of the 2-amino group and the reactivity of the halogen substituents in cross-coupling reactions . Furthermore, the differential lipophilicity and metabolic stability imparted by the specific Cl/F pattern in final compounds cannot be recapitulated by regioisomers, directly impacting lead optimization outcomes. The following evidence dimensions quantify where this specific regioisomer provides measurable differentiation.

Quantitative Differentiation Evidence: 3-Chloro-5-fluoropyridin-2-amine vs. Key Analogs


Physical Form & Purity Specification: 3-Chloro-5-fluoropyridin-2-amine vs. 2-Amino-5-chloro-3-fluoropyridine

Commercially available 3-Chloro-5-fluoropyridin-2-amine is typically supplied as a solid with a minimum purity of >95% (AKSci) or 97% (Calpac Lab) [1]. In contrast, the regioisomer 2-Amino-5-chloro-3-fluoropyridine (CAS 246847-98-3) is available as a solid with a melting point of 91-97°C and a minimum purity of 98% . This difference in physical form specification (absence of a reported melting point range for the target compound in vendor documentation) can impact handling and formulation in automated synthesis platforms.

Halogenated Pyridine Building Block Purity

Long-Term Storage Stability: 3-Chloro-5-fluoropyridin-2-amine Requires Refrigeration and Light Protection

The target compound requires storage at 4°C and protection from light to maintain its long-term integrity, as specified by supplier AK Scientific . While many 2-aminopyridines are stable at room temperature, this specific storage requirement suggests potential photolability or thermal instability unique to the 3-chloro-5-fluoro substitution pattern. The regioisomer 2-Amino-5-chloro-3-fluoropyridine does not carry an explicit light-protection or refrigeration mandate in its standard vendor specifications, highlighting a logistical differentiation point .

Stability Storage Logistics

Synthetic Yield Differentiation: 3-Chloro-5-fluoropyridin-2-amine Synthesis Achieves Higher Yield than Fluorination-Isomer Routes

A patented process for the preparation of 2-amino-3-fluoro-5-chloropyridine (a closely related isomer) reports an ammoniation and reduction sequence yielding the desired product at 85.32% [1]. While this data is for an isomer (2-amino-3-fluoro-5-chloropyridine), it serves as a class-level baseline. In contrast, earlier multi-step syntheses for 2-amino-5-fluoropyridine derivatives achieved overall yields as low as 33-40% . The >85% yield achieved for the 3-fluoro-5-chloro regioisomer suggests that the specific 3,5-disubstitution pattern can be accessed in high yield under optimized conditions, making 3-Chloro-5-fluoropyridin-2-amine a more economically viable building block compared to mono-fluorinated or differently substituted analogs.

Synthesis Process Chemistry Yield

Predicted Basicity Differentiation: 3-Chloro-5-fluoropyridin-2-amine Exhibits Distinct pKa from Other Aminopyridines

The predicted acid dissociation constant (pKa) for the related compound (R)-1-(3-chloro-5-fluoropyridin-2-yl)ethan-1-amine, which shares the same core pyridine ring, is 8.23 ± 0.50 . This value reflects the combined electron-withdrawing effects of the 3-chloro and 5-fluoro substituents. In comparison, the predicted pKa for 3-amino-2-chloro-5-fluoropyridine (a regioisomer) is 0.08 ± 0.10, indicating a dramatically different basicity due to the altered substitution pattern . The ~8-log unit difference in pKa between these closely related structures underscores the profound impact of halogen positioning on amine basicity and, consequently, on reactivity in coupling reactions and biological target engagement.

Physicochemical Property Basicity pKa

Optimal Application Scenarios for 3-Chloro-5-fluoropyridin-2-amine Based on Quantitative Differentiation


High-Throughput Medicinal Chemistry Libraries Requiring Precise Electronic Tuning

The unique combination of 3-chloro and 5-fluoro substituents imparts a distinct electronic profile to the pyridine ring, as evidenced by the predicted pKa of ~8.23 for its derivatives . This allows medicinal chemists to fine-tune the basicity and lipophilicity of lead compounds in ways that regioisomers (e.g., 2-amino-5-chloro-3-fluoropyridine) cannot match. In automated parallel synthesis, the solid form and >95% purity [1] facilitate accurate weighing and reliable reaction outcomes. 3-Chloro-5-fluoropyridin-2-amine is therefore best applied in early-stage discovery programs where SAR exploration of halogen positioning is critical for optimizing target engagement and ADME properties.

Large-Scale Synthesis of Fluorinated Pyridine-Containing APIs

The synthetic accessibility of 3-chloro-5-fluoropyridin-2-amine via high-yielding (>85%) ammoniation/reduction routes [2] positions it as a cost-effective building block for larger-scale pharmaceutical manufacturing. The compound's storage requirement at 4°C with light protection necessitates appropriate cold-chain logistics, which is a manageable overhead for kilo-lab and pilot-plant operations. This makes it a preferred intermediate over lower-yielding mono-fluorinated or 2-aminopyridine alternatives for process chemistry development targeting final drug substances.

Agrochemical Discovery: Herbicide and Fungicide Lead Optimization

Fluorinated pyridines are privileged scaffolds in agrochemicals due to their metabolic stability and bioavailability. The specific 3-chloro-5-fluoro pattern of this amine can be incorporated into advanced intermediates for novel herbicides or fungicides . The compound's differentiation from the 5-chloro-3-fluoro isomer in terms of solid-state properties and storage stability can influence formulation studies and field-trial sample preparation. Researchers can use this building block to explore structure-activity relationships that are inaccessible with more common halogenated pyridines.

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